![molecular formula C16H20N2O4 B2709708 Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921562-32-5](/img/structure/B2709708.png)
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
BenchChem offers high-quality Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate may serve as a precursor for indole derivatives. Researchers have investigated novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids .
- Application : The compound’s redox potential may impact cell viability. Techniques like the MTT assay utilize formazan formation to assess cell metabolic activity .
- Application : Seventeen new derivatives of Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate were evaluated for antimicrobial activity. These compounds showed antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Application : Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate or its derivatives might serve as IAA analogues, impacting plant growth and development .
- Application : The compound could enhance stress responses, improve fur quality, and reduce mortality during transportation. It may also decrease the occurrence of PSE (pale, soft, exudative) meat in slaughtered animals .
Indole Derivatives and Alkaloids
Cell Viability Assessment
Antimicrobial Activity
Plant Hormone Analogues
Stress Response Enhancement in Livestock
Drug Development and Cancer Research
Mechanism of Action
Indole derivatives
The compound is an indole derivative. Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer and microbial infections . They show various biologically vital properties and bind with high affinity to multiple receptors .
properties
IUPAC Name |
methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-8-18-12-9-11(17-15(20)21-4)6-7-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSPSHLOPQZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.